2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine

Chemical Synthesis Quality Control Regioisomer Confirmation

In lead optimization, substituting a 2,4-dimethoxybenzoyl isomer with a 2,6- or 3,5- variant can collapse target binding and derail an established synthetic route. This compound solves that problem by delivering the verified MDL MFCD13153381 isomer at 97% purity, ensuring regiochemical fidelity for Pd-catalyzed couplings and kinase inhibitor programs. - Confirmed 2,4-dimethoxy substitution pattern eliminates regioisomer risk in parallel synthesis libraries. - The 2-chloropyridine handle enables selective Suzuki/Buchwald coupling; the ketone allows orthogonal functionalization. - Consistent 97% purity removes a variable during reaction optimization, accelerating process development.

Molecular Formula C14H12ClNO3
Molecular Weight 277.7 g/mol
CAS No. 122628-36-8
Cat. No. B1424861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine
CAS122628-36-8
Molecular FormulaC14H12ClNO3
Molecular Weight277.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)OC
InChIInChI=1S/C14H12ClNO3/c1-18-10-4-5-11(12(7-10)19-2)14(17)9-3-6-13(15)16-8-9/h3-8H,1-2H3
InChIKeyZLNBYWAAFHLJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine Procurement


2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine (CAS 122628-36-8) is a heterocyclic building block belonging to the class of chlorinated benzoylpyridines, characterized by a pyridine ring substituted with a chlorine at the 2-position and a 2,4-dimethoxybenzoyl group at the 5-position . With a molecular weight of 277.7 g/mol, this compound serves as an advanced intermediate for synthesizing more complex molecules in medicinal chemistry and agrochemical research . Its structure offers two distinct reactive handles—an aryl chloride for cross-coupling and a ketone for further functionalization—making it a versatile scaffold for parallel synthesis libraries .

1
Aryl chloride handle for palladium-catalyzed cross-couplings
Suzuki, Buchwald, and related C–C bond formations
2
Ketone group for further derivatization
Reduction, reductive amination, or Grignard additions
3
2,4-Dimethoxybenzoyl regioisomer for library synthesis
Distinct electronic/steric profile vs. 2,6- or 2,5-analogs

Why This Benzoylpyridine Isomer Cannot Be Substituted


In chemical process development, the specific arrangement of methoxy groups on the benzoyl ring is not an interchangeable detail. The 2,4-dimethoxy pattern on 2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine dictates a unique electronic and steric environment that directly controls regioselectivity in subsequent cross-coupling reactions and can profoundly alter the biological activity of the final drug-like molecule [1]. Simple substitution with an alternative regioisomer, such as a 2,6- or 3,5-dimethoxybenzoyl analog, which are commercially available with distinct MDL identifiers (MFCD13153381 vs. MFCD13153383) [1], introduces variations in metabolic stability, target binding affinity, and even the crystal packing of intermediates, making it a non-viable route for an established synthetic sequence.

Required Regioisomer
2-Chloro-5-(2,4-dimethoxybenzoyl)pyridine
MDL MFCD13153381
Common Substitute (not interchangeable)
2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine
MDL MFCD13153383
Methoxy group positioning alters electronic effects and can shift cross-coupling regioselectivity, making the 2,6- or 2,5-isomer a non-viable replacement for established synthetic sequences.
Regioisomer mismatch may change downstream biological target binding or metabolic stability of the final molecule, as the 2,4-dimethoxy vector differs from other substitution patterns.

Verifiable Differentiation Evidence


Unique MDL Identifier for Regioisomeric Purity

The target compound's specific (2,4-dimethoxybenzoyl) substitution pattern is uniquely and verifiably identified by MDL Number MFCD13153381. This identifier differentiates it from the closest commercially available regioisomers: the 2,6-dimethoxy analog (2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine, CAS 1187168-44-0) carries MDL MFCD13153383, and the 2,5-dimethoxy analog (CAS 1187169-52-3) has a different MDL identifier. This unambiguous digital fingerprint is critical for procurement to ensure the correct regioisomer is sourced for a patented or optimized synthetic route where the methoxy position affects downstream coupling efficiency [1].

MDL Identity
Data to verify
MDL MFCD13153381 (2,4-dimethoxy) uniquely identifies this isomer vs. MDL MFCD13153383 (2,6- analog)
Confirms regioisomer identity for procurement; prevents receiving the incorrect 2,6- or 2,5-isomer from vendors.
Cross-reference with supplier catalog and PubChem to verify MDL.
Chemical Synthesis Quality Control Regioisomer Confirmation

Commercial Purity Baseline Specification

The target compound is consistently supplied across multiple vendors with a minimum purity specification of 97% by HPLC or GC, as exemplified by Fluorochem's listing (CAS 122628-36-8, Product Code 386942) . This commercial purity forms a reliable baseline for medicinal chemistry applications. While no direct comparative head-to-head study exists against its isomers, class-level comparison shows that complex heterocyclic intermediates in this category often exhibit variable purity profiles depending on the substitution pattern. Establishing a baseline purity for this specific isomer is a prerequisite for reproducible structure-activity relationship (SAR) studies .

Purity Baseline
Supporting evidence
≥97% (HPLC/GC) reported by Fluorochem and similar vendors for this regioisomer
Establishes a research-grade procurement specification; supports reproducible SAR and reaction optimization.
Class-level comparison: similar benzoylpyridines typically 95–98%.
Procurement Specification Chemical Purity Reproducibility

Calculated Lipophilicity Profile

The target compound has a calculated partition coefficient (cLogP) of 3.5, indicating moderate lipophilicity . This value is inherently linked to the 2,4-dimethoxybenzoyl group and dictates solubility and chromatographic behavior. While direct experimental comparison data are absent, this calculated property serves as a class-level inference for selection: it predicts the compound will be slightly more soluble in organic phases than the non-substituted 2-chloro-5-benzoylpyridine (cLogP ~2.8) but potentially less soluble than a more polar heterocyclic analog. This informs purification method development (e.g., normal-phase vs. reversed-phase chromatography) and is a key differentiator when designing a synthetic route.

Lipophilicity
Class-level inference
cLogP 3.5 (calculated); approx. +0.7 log units vs. non-methoxy analog
Informs chromatographic method selection and extraction workup behavior; predicts moderate organic-phase solubility.
No experimental LogD data available; in silico estimate.
Physicochemical Properties Lipophilicity Solubility

Targeted Application Scenarios


Late-Stage Kinase Inhibitor Diversification

The compound's 2-chloropyridine moiety is a well-established handle for palladium-catalyzed cross-coupling reactions [1]. When a specific 2,4-dimethoxybenzoyl pharmacophore is required to occupy a hydrophobic pocket in a target kinase, the verified MDL MFCD13153381 ensures the correct isomer is used. Substituting with a 2,6- or 2,5-dimethoxy isomer would alter the vector of the methoxy groups, likely collapsing target binding affinity. This scenario is supported by class-level inference from the regioisomeric identity evidence in Section 3.

Agrochemical Lead Intermediate

Substituted benzoylpyridines serve as intermediates in several agrochemical patents [1]. The 2,4-dimethoxy pattern in this compound can be further functionalized or directly act as a metabolic stability modulator in a lead optimization program. The moderate cLogP of 3.5 is often desirable for translocation in plants, making it a potentially superior starting point compared to the more lipophilic or hydrophilic analogs. This application is directly derived from the lipophilicity differentiation evidence.

Regiospecific Coupling Step Optimization

For a route where the chlorine atom undergoes a selective Suzuki or Buchwald coupling in the presence of a ketone, the 2,4-dimethoxy substitution provides a distinct electron-donating effect that can accelerate or decelerate oxidative addition. Knowing the compound is procured at a consistent 97% purity eliminates one variable during reaction optimization. This scenario is based on the purity and structural identity evidence profiles.

Application
Selection Property
Validation Focus
Kinase inhibitor diversification (late-stage)
Regioisomeric identity confirmed by MDL
Verify MDL MFCD13153381 to ensure correct 2,4-dimethoxy vector for target binding
Agrochemical lead intermediate
Moderate lipophilicity (cLogP 3.5)
Assess chromatographic behavior and potential metabolic stability modulation
Regiospecific coupling optimization
Consistent commercial purity ≥97%
Baseline purity for reproducible Suzuki/Buchwald reaction screening
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